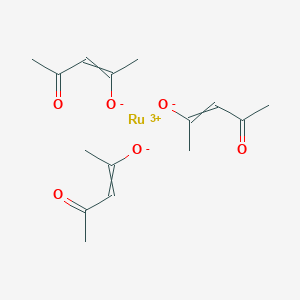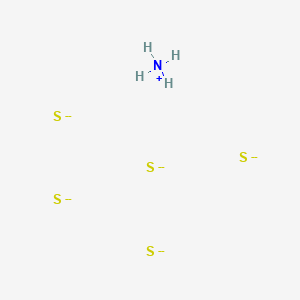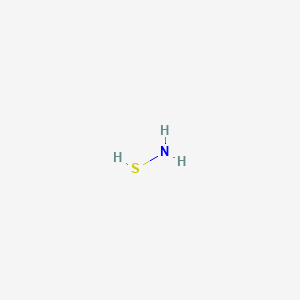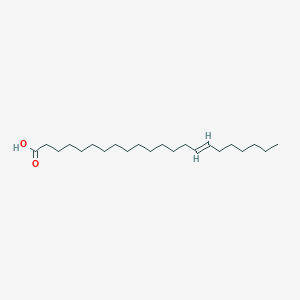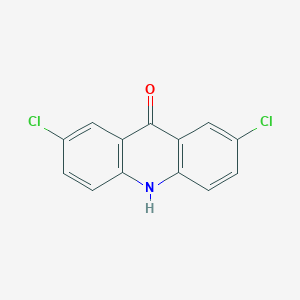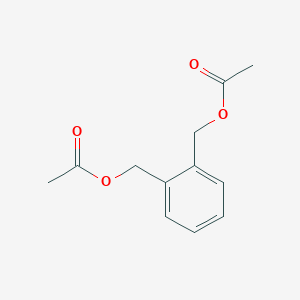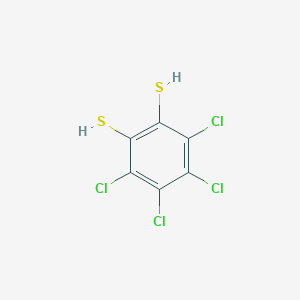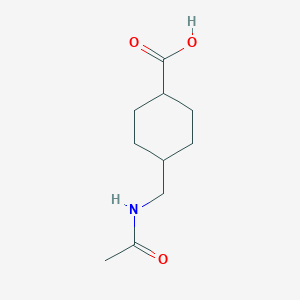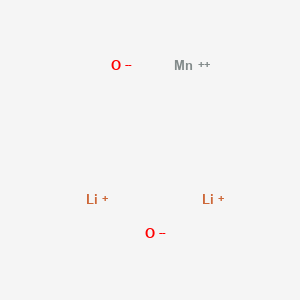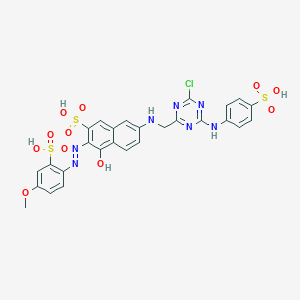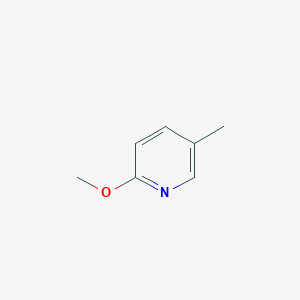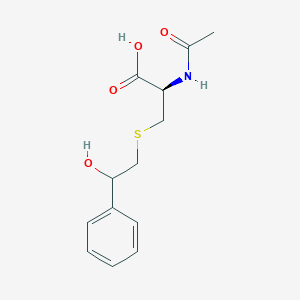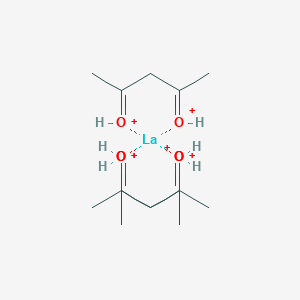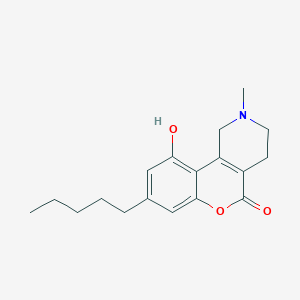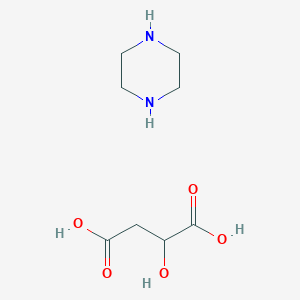
Piperazine DL-Malate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Recent advances in the synthesis of piperazine involve various methods, including the reduction of (Di)ketopiperazine, N-alkylation, and several metal-catalyzed or mediated cyclizations. Techniques like the SnAP (Sn-amino protocol) and SLAP (Sn-alkylation protocol) methods, palladium-catalyzed cyclization, and gold-catalyzed cyclization have been highlighted. These advancements enable the construction of the piperazine ring system with significant efficiency and diversity, particularly for preparing carbon-substituted piperazines (Gettys, Ye, & Dai, 2017).
Molecular Structure Analysis
The molecular structure of piperazine-1,4-diium (DL-)hydrogen malate (1:2) has been elucidated through X-ray crystallography. This compound crystallizes in the monoclinic space group P21/n, displaying a racemic mixture but as a conglomerate. Its structure is stabilized by various hydrogen bonds, showcasing the intricate interactions between piperazine and the malate ion (Wang, Jin, & JiangPan, 2005).
Chemical Reactions and Properties
Piperazine derivatives exhibit a broad spectrum of chemical reactivity and properties. For instance, piperazine has been used as an effective catalyst for synthesizing 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, highlighting its role as a versatile reagent in organic synthesis (Yousefi, Goli-Jolodar, & Shirini, 2018).
Physical Properties Analysis
The physical properties of piperazine DL-malate are influenced by its crystal structure and hydrogen bonding network. These aspects contribute to its stability, solubility, and melting point, which are crucial for its applications in various fields. Although specific physical property data for piperazine DL-malate were not directly available, the detailed structural analysis provides insight into these properties.
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as their acidity, basicity, and reactivity towards different functional groups, are shaped by the presence of the nitrogen atoms in the piperazine ring. These properties make piperazine a valuable building block in the synthesis of a wide range of compounds with potential biological activities. The resistance of piperazine to thermal degradation and oxidation, as demonstrated by its stability under high temperatures and in the presence of oxidizing agents, further underscores its chemical robustness (Freeman, Davis, & Rochelle, 2010).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis :
- The crystal structure of Piperazine-1,4-diium (DL-)hydrogen malate has been characterized by X-ray crystallography. This research provides insights into the molecular structure and bonding characteristics of the compound (Wang, Jin, & JiangPan, 2005).
Drug Design and Therapeutic Applications :
- Piperazine derivatives, including Piperazine DL-Malate, play a crucial role in the design of various therapeutic drugs. These derivatives have been explored for potential applications in treating a range of conditions such as CNS disorders, cancer, and infections (Rathi, Syed, Shin, & Patel, 2016).
Pharmacological Research :
- Research on Piperazine compounds has shown their involvement in the neuromuscular system of parasites such as Ascaris lumbricoides, suggesting a potential application in anthelmintic treatments (Castillo, Morales, & Sanchez, 1963).
Chemical Synthesis and Applications :
- Piperazine derivatives, including Piperazine DL-Malate, are being explored for their chemical synthesis and diverse applications. This includes their role in the development of flame retardants for cotton fabric (Nguyen, Chang, Condon, Thomas, & Azadi, 2014).
Biological and Chemical Studies :
- Piperazine-based compounds are recognized for their biological activity and are subject to ongoing chemical studies. This includes exploring their binding properties with metal ions and applications in catalysis and metal-organic frameworks (Kant & Maji, 2020).
Drug Discovery and Pharmacokinetic Studies :
- Piperazine scaffolds, such as Piperazine DL-Malate, are a key focus in drug discovery, particularly for modulating pharmacokinetic and pharmacodynamic properties of drugs (Romanelli, Manetti, Braconi, Dei, Gabellini, & Teodori, 2022).
Safety And Hazards
Zukünftige Richtungen
The biological production of L-malate, an intermediate of the TCA cycle, has been regarded as a promising approach for cost-effective production from low-priced raw materials . The development of new biological approaches using industrially relevant strains and renewable raw materials could overcome the technical challenges involved in cost-efficient L-malate production .
Eigenschaften
IUPAC Name |
2-hydroxybutanedioic acid;piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.C4H6O5/c1-2-6-4-3-5-1;5-2(4(8)9)1-3(6)7/h5-6H,1-4H2;2,5H,1H2,(H,6,7)(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQUENZFJVXCFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.C(C(C(=O)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608257 |
Source


|
| Record name | 2-Hydroxybutanedioic acid--piperazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine DL-Malate | |
CAS RN |
14852-14-3 |
Source


|
| Record name | 2-Hydroxybutanedioic acid--piperazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

